molecular formula C13H14O7 B11842028 Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate CAS No. 32136-60-0

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate

Cat. No.: B11842028
CAS No.: 32136-60-0
M. Wt: 282.25 g/mol
InChI Key: AAUNKVZRYQTUNI-UHFFFAOYSA-N
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Description

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C12H14O7. It is known for its unique structure, which includes three carboxylate groups and a methoxy group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate typically involves the esterification of 5-methoxybenzene-1,2,4-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is often obtained through distillation or other purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed.

Major Products Formed

    Oxidation: Formation of 5-hydroxybenzene-1,2,4-tricarboxylate.

    Reduction: Formation of trimethyl 5-methoxybenzene-1,2,4-tricarbinol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl 5-hydroxybenzene-1,2,4-tricarboxylate
  • Trimethyl 5-methylbenzene-1,2,4-tricarboxylate
  • Trimethyl 5-ethoxybenzene-1,2,4-tricarboxylate

Uniqueness

Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

32136-60-0

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

trimethyl 5-methoxybenzene-1,2,4-tricarboxylate

InChI

InChI=1S/C13H14O7/c1-17-10-6-8(12(15)19-3)7(11(14)18-2)5-9(10)13(16)20-4/h5-6H,1-4H3

InChI Key

AAUNKVZRYQTUNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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